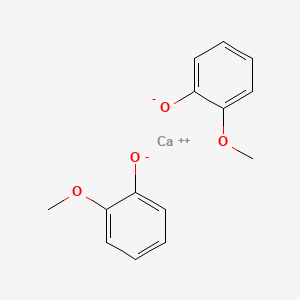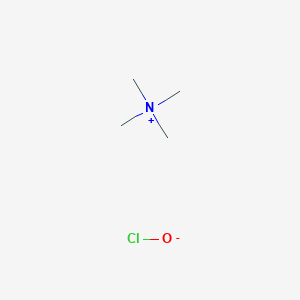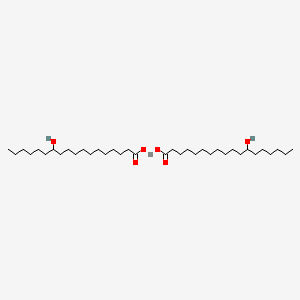
Decaaluminium barium hexadecaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decaaluminium barium hexadecaoxide is a complex inorganic compound with the molecular formula Al₁₀BaO₁₆ It is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Decaaluminium barium hexadecaoxide can be synthesized through several methods. One common approach involves the coprecipitation method, where solutions of barium and aluminum salts are mixed to form a gel precursor. This gel is then dried and calcined to produce the desired compound . Another method involves the use of a double alkoxide of barium and aluminum, which is subjected to supercritical drying to form an aerogel with high surface area .
Industrial Production Methods
In industrial settings, the production of this compound often involves high-temperature solid-state reactions. Barium oxide and aluminum oxide are mixed in stoichiometric ratios and heated to temperatures around 1900°C to form the compound . This method is favored for its scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Decaaluminium barium hexadecaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of aluminum and barium, while reduction can produce lower oxidation state compounds.
Scientific Research Applications
Decaaluminium barium hexadecaoxide has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of advanced ceramics and refractory materials.
Catalysis: The compound serves as a catalyst support in various chemical reactions, including CO methanation.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is utilized in the production of high-performance materials for aerospace and other high-tech industries.
Mechanism of Action
The mechanism by which decaaluminium barium hexadecaoxide exerts its effects is primarily through its interaction with other chemical species. The compound’s unique structure allows it to act as a catalyst, facilitating various chemical reactions by providing active sites for reactants to interact. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Barium Monoaluminate (BaO·Al₂O₃): Known for its use in cements and grouting materials.
Barium Hexaaluminate (BaO·6Al₂O₃): Used as an engineering ceramic and catalyst support.
Uniqueness
Decaaluminium barium hexadecaoxide stands out due to its higher aluminum content and unique structural properties, which provide enhanced catalytic activity and stability compared to similar compounds. Its ability to form high-surface-area aerogels also makes it particularly valuable in advanced material applications .
Properties
CAS No. |
97435-20-6 |
|---|---|
Molecular Formula |
Al10BaO16 |
Molecular Weight |
663.13 g/mol |
IUPAC Name |
decaaluminum;barium(2+);oxygen(2-) |
InChI |
InChI=1S/10Al.Ba.16O/q10*+3;+2;16*-2 |
InChI Key |
PWFMGHJEJRTVGB-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


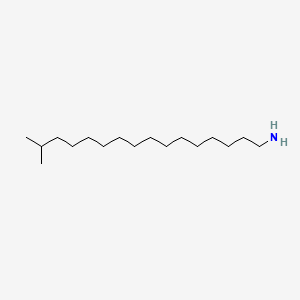

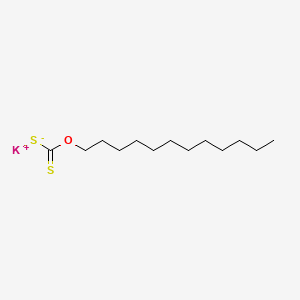
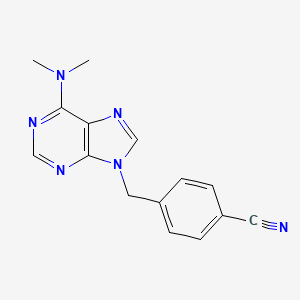
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)
